3,3'-Dioctadeciloxacarboccianina perclorato

Descripción general

Descripción

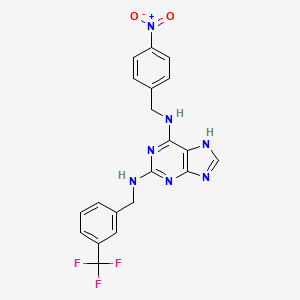

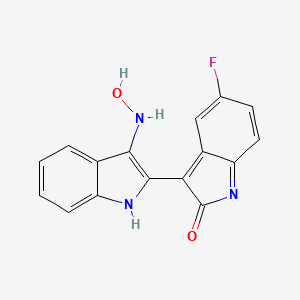

DiOC18(3), also known as 3,3’-Dioctadecyloxacarbocyanine Perchlorate, is a green fluorescent, lipophilic carbocyanine dye . It is widely used as a lipophilic tracer . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments .

Synthesis Analysis

The dye is used to label target cells . Target cells are labeled with DiOC18 before contact with effector cells . Three fluorescent dyes were initially tested for labeling target cells: fluorescein isothiocyanate (FITC; Sigma) at 50 g/ml in phosphate buffered sulfate (PBS); PKH67-GL (Sigma), a green fluorescent cell linker dye at 1 mM in ethanol; and DiOC18(3), a lipophilic carbocyanine membrane dye (Sigma), at 3 mM in dimethylsulfoxide (DMSO) .

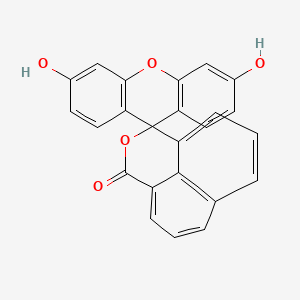

Molecular Structure Analysis

The molecular formula of DiOC18(3) is C53H89ClN2O6 . Its average mass is 885.737 Da and its monoisotopic mass is 884.640930 Da .

Chemical Reactions Analysis

The dye uniformly labels neurons via lateral diffusion in the plasma membrane at a rate of about 0.2–0.6 mm per day in fixed specimens . In living tissue, labeling is more rapid (6 mm per day), due to active dye transport processes .

Physical And Chemical Properties Analysis

The dye is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments .

Aplicaciones Científicas De Investigación

Sonda Fluorogénica para la Medición de la Concentración de Micelas

DIO se puede utilizar como una sonda fluorogénica para la medición de la concentración micelar crítica (CMC). La CMC es un factor clave en las aplicaciones de moléculas anfipáticas, ya que dicta el estado de ensamblaje de las moléculas . DIO proporciona una mejor consistencia y es más fácil de usar que el Rojo Nilo (NR), otro tinte fluorogénico comúnmente utilizado .

Etiquetado de Bicapas Lipídicas

DIO se ha utilizado para el etiquetado de bicapas lipídicas en células presentadoras de antígenos . Esta aplicación es crucial en el estudio de las membranas celulares y sus funciones.

Trazador Lipófilo

El carboccianina DIO, fluorescente verde y lipófilo, se utiliza ampliamente como trazador lipófilo . Es débilmente fluorescente en agua, pero altamente fluorescente y bastante fotoestable cuando se incorpora en membranas .

Imagen de la Membrana Celular

Una vez aplicado a las células, DIO se difunde lateralmente dentro de la membrana plasmática . Esta propiedad lo hace útil para la obtención de imágenes de las membranas plasmáticas celulares .

Etiquetado en Embriones de Pez Cebra

DIO también se ha utilizado como un tinte lipófilo para el etiquetado en embriones de pez cebra . Esta aplicación es particularmente importante en la investigación de biología del desarrollo.

Estudio de Moléculas Anfifílicas

El uso de DIO como una sonda fluorogénica para la medición de los valores de CMC ayuda en el estudio de las moléculas anfipáticas . Esto se debe a que la CMC dicta el estado de ensamblaje de estas moléculas .

Mecanismo De Acción

Target of Action

The primary target of DIO is the lipid bilayer of cell membranes . It is used as a lipophilic tracer to label cells, organelles, liposomes, viruses, and lipoproteins .

Mode of Action

DIO is a long-chain carbocyanine dye that interacts with its targets by incorporating into the lipid bilayer of cell membranes . Once applied to cells, the dye diffuses laterally within the plasma membrane . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes .

Biochemical Pathways

Instead, it serves as a fluorescent probe of lipid bilayer model membranes . Its primary function is to provide a means of visualizing and tracking the movement of lipids and associated structures within cells.

Result of Action

The primary result of DIO’s action is the staining of cell membranes, allowing for the visualization of lipid structures under a fluorescence microscope . This can provide valuable information about cell structure, function, and dynamics.

Action Environment

The efficacy and stability of DIO are influenced by the lipid environment in which it is incorporated . It has an extremely high extinction coefficient and short excited-state lifetimes in lipid environments . Its fluorescence is weak in water but becomes highly fluorescent and quite photostable when incorporated into membranes . Therefore, the presence and characteristics of lipid structures in the environment can significantly impact the performance of DIO.

Safety and Hazards

DiOC18(3) is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is essential to read the safety data sheet supplied with each hazardous product .

Relevant Papers

The dye has been used in various research studies. For instance, it has been used as a fluorogenic probe for the measurement of critical micelle concentration . It has also been used in the design of a flow cytometric assay for the determination of natural killer cell activity . Another study used it to investigate how mesenchymal stromal cells protect endothelial cells from cytotoxic T lymphocyte-induced apoptosis .

Propiedades

IUPAC Name |

(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZPJHFJZGRWMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H85ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34215-57-1 | |

| Record name | 3,3′-Dioctadecyloxacarbocyanine perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34215-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dioctadecyloxacarbocyanine perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide](/img/structure/B1662617.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)

![N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )](/img/structure/B1662636.png)